molecular formula C7H13NO2 B13339203 (R)-2-(3-Methylpyrrolidin-3-yl)acetic acid

(R)-2-(3-Methylpyrrolidin-3-yl)acetic acid

Cat. No.: B13339203
M. Wt: 143.18 g/mol
InChI Key: PGRDLAWOKXWIPP-SSDOTTSWSA-N
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Description

®-2-(3-Methylpyrrolidin-3-yl)acetic acid is a chiral compound with a pyrrolidine ring substituted at the 3-position with a methyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(3-Methylpyrrolidin-3-yl)acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3-methylpyrrolidine.

    Alkylation: The 3-methylpyrrolidine undergoes alkylation with a suitable alkylating agent to introduce the acetic acid moiety.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the desired ®-enantiomer.

Industrial Production Methods: Industrial production of ®-2-(3-Methylpyrrolidin-3-yl)acetic acid may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, especially at the 3-position.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidines.

Scientific Research Applications

®-2-(3-Methylpyrrolidin-3-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-2-(3-Methylpyrrolidin-3-yl)acetic acid involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 2-(1-Methylpyrrolidin-3-yl)acetic acid
  • 2-Methylpyridines

Comparison: ®-2-(3-Methylpyrrolidin-3-yl)acetic acid is unique due to its chiral nature and specific substitution pattern on the pyrrolidine ring. This uniqueness can result in different biological activities and chemical reactivity compared to its similar compounds .

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

2-[(3R)-3-methylpyrrolidin-3-yl]acetic acid

InChI

InChI=1S/C7H13NO2/c1-7(4-6(9)10)2-3-8-5-7/h8H,2-5H2,1H3,(H,9,10)/t7-/m1/s1

InChI Key

PGRDLAWOKXWIPP-SSDOTTSWSA-N

Isomeric SMILES

C[C@@]1(CCNC1)CC(=O)O

Canonical SMILES

CC1(CCNC1)CC(=O)O

Origin of Product

United States

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